molecular formula C18H15NO4 B7762922 (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B7762922
M. Wt: 309.3 g/mol
InChI Key: XYASTVNLIUEYBR-GDNBJRDFSA-N
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Description

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a benzylidene group substituted with two methoxy groups at the 2 and 4 positions, a phenyl group, and an oxazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

    (4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-imidazol-5(4H)-one: Similar structure with an imidazole ring instead of an oxazole ring.

Uniqueness

(4Z)-4-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the oxazolone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYASTVNLIUEYBR-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118555-99-0
Record name 4-(2,4-DIMETHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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